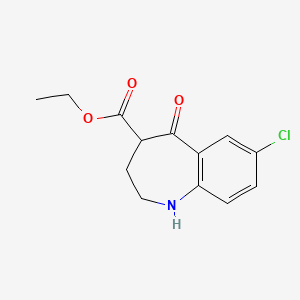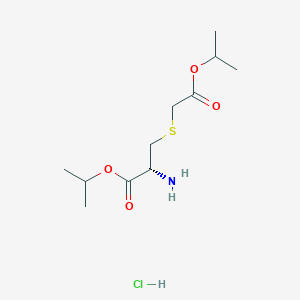
Carbocisteine Diisopropyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocisteine Diisopropyl Ester Hydrochloride is a derivative of carbocisteine, a mucolytic agent commonly used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . This compound is designed to reduce the viscosity of mucus, making it easier to expel from the respiratory tract.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine Diisopropyl Ester Hydrochloride typically involves the esterification of carbocisteine with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Carbocisteine Diisopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield carbocisteine and isopropyl alcohol.
Oxidation: The thiol group in carbocisteine can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbocisteine and isopropyl alcohol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted carbocisteine derivatives.
科学的研究の応用
Carbocisteine Diisopropyl Ester Hydrochloride has a wide range of scientific research applications:
作用機序
Carbocisteine Diisopropyl Ester Hydrochloride exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the disulfide bonds in mucus glycoproteins, leading to a decrease in mucus elasticity and viscosity . This facilitates the expulsion of mucus, thereby improving respiratory function. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the respiratory system .
類似化合物との比較
Similar Compounds
Erdosteine: Another mucolytic agent that works similarly by reducing mucus viscosity.
N-acetylcysteine: A well-known mucolytic and antioxidant used in the treatment of respiratory conditions.
Dornase alfa: An enzyme that breaks down DNA in mucus, reducing its viscosity, primarily used in cystic fibrosis.
Uniqueness
Carbocisteine Diisopropyl Ester Hydrochloride is unique in its dual action of reducing mucus viscosity and providing antioxidant effects. This combination makes it particularly effective in treating respiratory conditions characterized by both excessive mucus production and oxidative stress .
特性
分子式 |
C11H22ClNO4S |
|---|---|
分子量 |
299.82 g/mol |
IUPAC名 |
propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4;/h7-9H,5-6,12H2,1-4H3;1H/t9-;/m0./s1 |
InChIキー |
TWPCRACRGILCCO-FVGYRXGTSA-N |
異性体SMILES |
CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N.Cl |
正規SMILES |
CC(C)OC(=O)CSCC(C(=O)OC(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)

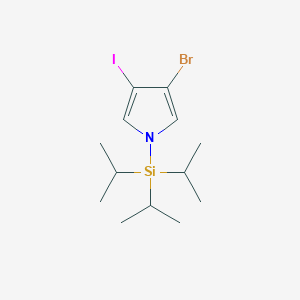

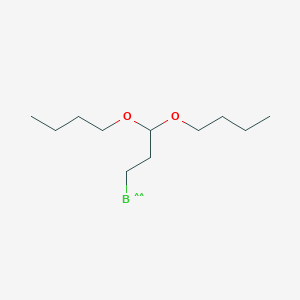
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)

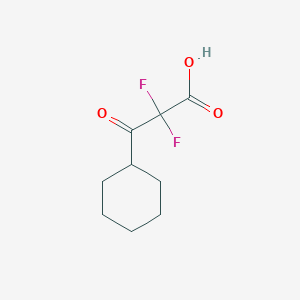


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
